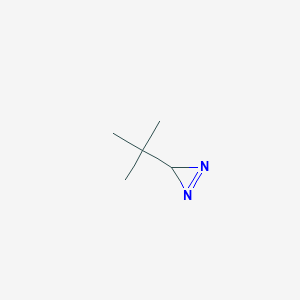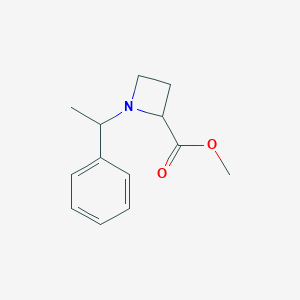
3-tert-Butyl-3H-diazirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-3H-diazirene is a chemical compound with the molecular formula C5H10N2 . It has a molecular weight of 98.15 g/mol . The IUPAC name for this compound is 3-tert-butyl-3H-diazirine .
Synthesis Analysis
While specific synthesis methods for 3-tert-Butyl-3H-diazirene were not found in the search results, diazirines in general can be synthesized from various precursors . For example, a new silane coupling agent, (3-tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Molecular Structure Analysis
The molecular structure of 3-tert-Butyl-3H-diazirene consists of a diazirine ring with a tert-butyl group attached . The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom .
Chemical Reactions Analysis
Diazirines, including 3-tert-Butyl-3H-diazirene, can generate carbenes upon photochemical, thermal, or electrical stimulation . These carbenes can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This property makes diazirines useful in various applications, such as biological target identification and proteomics, to polymer crosslinking and adhesion .
Safety And Hazards
Zukünftige Richtungen
The field of synthetic chemistry, which includes the study and synthesis of diazirines, continues to evolve. Future directions may include improving synthetic efficiencies, making processes more environmentally friendly, and developing new molecules and materials . The ability to manipulate the properties of diazirines through rational design could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .
Eigenschaften
IUPAC Name |
3-tert-butyl-3H-diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,3)4-6-7-4/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVHEVPDIOBBLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572784 |
Source


|
| Record name | 3-tert-Butyl-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-3H-diazirene | |
CAS RN |
1630-93-9 |
Source


|
| Record name | 3-tert-Butyl-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)



![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)



![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)




